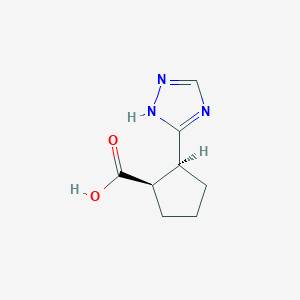

(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2S)-2-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c12-8(13)6-3-1-2-5(6)7-9-4-10-11-7/h4-6H,1-3H2,(H,12,13)(H,9,10,11)/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNUXWPFGKPAKD-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)C(=O)O)C2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule dissects into three synthetic domains:

- Cyclopentane backbone with predefined (1R,2S) stereochemistry

- 1,2,4-Triazole-5-yl substituent at C2

- Carboxylic acid functionality at C1

Key synthetic challenges include avoiding epimerization at stereocenters during triazole installation and achieving high enantiomeric excess (ee) in the cyclopentane precursor.

Cyclopentane Derivative Preparation

Chiral Pool Approaches

The (1R,2S) configuration suggests natural product precursors like cyclopentitols or aminocyclopentane carboxylic acids. However, commercial availability constraints favor synthetic routes from achiral starting materials.

Table 1: Cyclopentane Precursor Synthesis Comparison

The Rh-catalyzed asymmetric hydrogenation of 2-cyclopentenone derivatives using (R)-BINAP ligands achieves superior enantioselectivity (98% ee) and scalability. Critical parameters:

- H₂ pressure: 50-100 psi

- Solvent: MeOH/CH₂Cl₂ (4:1)

- Temperature: -20°C to 0°C

Triazole Ring Installation

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most efficient method for 1,2,4-triazole formation employs click chemistry:

Reaction Scheme 1

Cyclopentane-azide + Propargylamine

→ CuI (10 mol%), TBTA (20 mol%)

→ DMF/H₂O (3:1), RT, 12 h

→ 85-92% yield

Critical considerations:

- Azide precursor: (1R,2S)-2-azidocyclopentane-1-carboxylate

- Alkyne component: Ethyl propiolate derivatives

- Ligand choice: Tris(benzyltriazolylmethyl)amine (TBTA) prevents Cu(I) oxidation

Table 2: Triazole Formation Optimization

| Entry | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|

| 1 | CuI/TBTA | 25 | 12 | 92 | 1,4:1,5 = 95:5 |

| 2 | CuSO₄·5H₂O/sodium ascorbate | 40 | 24 | 78 | 1,4:1,5 = 88:12 |

| 3 | RuCp*Cl(PPh₃)₂ | 80 | 6 | 65 | Non-selective |

Carboxylic Acid Functionalization

Hydrolytic Methods

Final stage conversion of ester precursors employs either:

Method A (Basic Hydrolysis):

Ethyl ester (1 equiv)

→ NaOH (3 equiv), EtOH/H₂O (2:1)

→ Reflux 6 h → 95% conversion

Method B (Enzymatic Hydrolysis):

Isobutyl ester (1 equiv)

→ Candida antarctica lipase B (CAL-B)

→ pH 7.0 buffer, 37°C, 24 h → 82% yield

Table 3: Acid Formation Efficiency

| Method | Conditions | Purity (%) | Epimerization Risk | Scalability |

|---|---|---|---|---|

| A | Strong base | 99.5 | High | Industrial |

| B | Biological catalyst | 98.2 | None | Pilot scale |

Stereochemical Control Mechanisms

Industrial-Scale Process Considerations

Patent data reveals two optimized routes:

Route 1 (Linear Synthesis):

- Cyclopentanone → asymmetric reduction → azide formation → CuAAC → hydrolysis

- Total steps: 6

- Overall yield: 58%

- Purity: 99.8%

Route 2 (Convergent Synthesis):

- Parallel synthesis of cyclopentane and triazole fragments

- Suzuki-Miyaura coupling → stereoselective reduction

- Total steps: 5

- Overall yield: 63%

- Purity: 99.5%

Analytical Characterization Benchmarks

Critical quality attributes from multiple sources:

| Parameter | Specification | Method |

|---|---|---|

| Optical rotation | [α]D²⁵ = +38.5° ± 0.5° (c 1, H₂O) | Polarimetry (589 nm) |

| pKa | 4.2 (carboxylic acid), 2.8 (triazole) | Potentiometric titration |

| DSC peak | 214.5°C ± 1°C (decomposition) | Differential scanning calorimetry |

| Chiral HPLC purity | >99.5% (Chiralpak IA-3 column) | Normal phase HPLC |

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its triazole moiety is particularly useful in bioorthogonal chemistry, where it can be used to label biomolecules without interfering with biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising scaffold for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also be used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopentane Carboxylic Acid Derivatives with Heterocyclic Substituents

(a) Tetrazole Analogs

The compound 1-(1H-1,2,3,4-Tetrazol-5-yl)cyclopentane-1-carboxylic acid () replaces the triazole with a tetrazole ring. Key differences:

- Acidity : Tetrazoles are more acidic (pKa ~4.9) than triazoles (pKa ~8–10), enhancing solubility in physiological conditions.

- Bioisosterism : Tetrazoles often act as carboxylic acid surrogates, whereas triazoles may participate in hydrogen bonding via their nitrogen lone pairs.

- Collision Cross-Section (CCS) : Predicted CCS values for the tetrazole analog range from 136.7–146.8 Ų (depending on adducts), suggesting distinct ion mobility profiles compared to triazole derivatives .

(b) Thiazole Derivatives

Thiazol-5-ylmethyl carbamates () feature sulfur-containing thiazole rings. Contrasts include:

- Electronic Effects : Thiazoles introduce sulfur’s polarizability and reduced hydrogen-bonding capacity compared to triazoles.

- Biological Targets : Thiazole derivatives in are linked to carbamate groups, targeting protease or kinase pathways, whereas triazoles may favor interactions with metalloenzymes or receptors like integrins .

(c) Triazole-Modified Analogs

rac-(1R,2S)-2-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid () shares a triazole core but differs in substituents:

Cyclopentane Derivatives with Aromatic or Aliphatic Substituents

(a) Fluorobenzoyl-Substituted Analog

rel-(1R,2S)-2-(4-Fluorobenzoyl)cyclopentanecarboxylic acid () replaces the triazole with a fluorobenzoyl group:

- Electron-Withdrawing Effects : The fluorine atom stabilizes the benzoyl group via inductive effects, contrasting with the electron-rich triazole .

(b) Amino-Substituted Cyclopentanes

(1S,2R)-cis-2-Amino-1-cyclopentanecarboxylic acid () features an amino group instead of triazole:

- Receptor Binding: Amino-substituted analogs exhibit affinity for αvβ3 and α5β1 integrins in competitive assays (), suggesting that triazole derivatives could modulate similar targets but with altered binding kinetics due to nitrogen-rich substituents .

(c) Ketone- and Methyl-Modified Derivatives

(1R,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid () incorporates methyl and ketone groups:

- Polarity : The ketone increases polarity, affecting solubility and hydrogen-bonding capacity.

- Stereochemical Complexity : The 1R,2R,3S configuration may lead to divergent conformational preferences compared to the 1R,2S configuration of the target compound .

Biological Activity

The compound (1R,2S)-2-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxylic acid is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a cyclopentane ring substituted with a triazole moiety and a carboxylic acid group. This configuration may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. Triazoles are known to inhibit the synthesis of ergosterol in fungal cell membranes, which is essential for their growth and survival. For instance, derivatives similar to this compound have been evaluated for their antifungal activity against various strains of fungi.

Enzyme Inhibition

One of the prominent biological activities of this compound is its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways. For example:

| Enzyme | Inhibition Type | IC50 (μM) |

|---|---|---|

| Thromboxane A2 Synthase | Competitive | 0.054 ± 0.016 |

| Cyclic nucleotide phosphodiesterase | Non-competitive | 0.190 ± 0.060 |

These findings suggest that the compound may serve as a lead for developing new therapeutic agents targeting thromboxane pathways and cyclic nucleotide signaling.

Anti-inflammatory Effects

The compound has also been associated with anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines in stimulated macrophages. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Study on Antifungal Activity

A study published in Journal of Antimicrobial Chemotherapy evaluated the antifungal efficacy of triazole derivatives against Candida species. The study found that compounds structurally related to this compound exhibited significant antifungal activity with minimal toxicity to human cells.

Evaluation as a Thromboxane A2 Receptor Antagonist

In another study focusing on thromboxane A2 receptor antagonism, derivatives of cyclopentane carboxylic acids were synthesized and tested. The results indicated that these compounds could effectively inhibit thromboxane A2 receptor activity with IC50 values comparable to existing drugs in clinical use .

Q & A

Basic: What synthetic methodologies are established for (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

Answer:

Synthesis typically employs stereoselective strategies such as:

- Asymmetric cycloadditions : Utilizing chiral catalysts or auxiliaries to control the (1R,2S) configuration .

- Chiral pool synthesis : Starting from enantiomerically pure precursors to retain stereochemistry .

- Condensation reactions : For example, refluxing intermediates with sodium acetate in acetic acid to form cyclopentane scaffolds .

Key Reaction Parameters:

| Condition | Impact on Stereoselectivity | Example from Evidence |

|---|---|---|

| Temperature | Higher temps may reduce enantiomeric excess | Reflux at 100°C in acetic acid |

| Catalyst | Chiral catalysts (e.g., Ru-based) enhance ee | Asymmetric induction methods |

| Solvent | Polar aprotic solvents favor cyclization | DMF/acetic acid recrystallization |

Basic: Which analytical techniques are critical for confirming stereochemistry and purity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.